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Introduction
Group A rotaviruses (RVA) are a leading cause of severe gastroenteritis in young children

worldwide. The segmented nature of their double-stranded RNA (dsRNA) genome allows for

genetic reassortment, and to a lesser extent, homologous recombination, leading to the

emergence of novel and diverse strains. The G2P[1] genotype is a common human rotavirus

strain that has been observed to increase in prevalence in several countries following the

introduction of rotavirus vaccines. Understanding the recombination events within G2P[1]

strains is crucial for monitoring viral evolution, assessing vaccine effectiveness, and developing

new antiviral strategies.

These application notes provide a comprehensive overview of the methods used to analyze

G2P rotavirus recombination events, from sample collection and sequencing to computational

analysis and data interpretation.

I. Experimental Protocols
Viral RNA Extraction from Fecal Samples
This protocol describes the extraction of rotavirus dsRNA from fecal suspensions, a common

starting material for genomic analysis.

Materials:
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Fecal specimen (~100 mg)

Phosphate-buffered saline (PBS), 0.01 M, pH 7.4

TRI-Reagent® LS (or similar phenol-based reagent)

QIAamp Viral RNA Mini Kit (Qiagen) or equivalent

Microcentrifuge tubes

Vortex mixer

Microcentrifuge

Protocol:

Prepare a 10% fecal suspension by adding ~100 mg of the fecal specimen to 1 mL of PBS in

a microcentrifuge tube.

Vortex the suspension vigorously for 1 minute to homogenize.

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet solid debris.

Transfer the supernatant to a new microcentrifuge tube.

Option A (TRI-Reagent® LS):

Add 900 µL of TRI-Reagent® LS to 300 µL of the fecal suspension supernatant.[2]

Vortex for 10 seconds and incubate at room temperature for 10 minutes.[2]

Proceed with RNA extraction according to the manufacturer's protocol.

Option B (QIAamp Viral RNA Mini Kit):

Proceed with viral RNA extraction from the fecal suspension supernatant using the

QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.[2]
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Reverse Transcription PCR (RT-PCR) and Sanger
Sequencing
This method is used to amplify and sequence specific gene segments of interest, such as the

VP7 (G-type) and VP4 (P-type) genes, for initial genotyping.

Materials:

Extracted viral dsRNA

Reverse transcriptase

Taq DNA polymerase

Gene-specific forward and reverse primers (e.g., for VP7 and VP4)

dNTPs

Reaction buffer

Thermal cycler

Agarose gel electrophoresis system

Gel extraction kit

Sanger sequencing service

Protocol:

Reverse Transcription (RT):

Set up the RT reaction by combining the extracted dsRNA, reverse transcriptase, a

specific reverse primer, dNTPs, and reaction buffer.

Incubate according to the reverse transcriptase manufacturer's recommendations to

synthesize cDNA.
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Polymerase Chain Reaction (PCR):

Set up the PCR reaction by adding the cDNA product, Taq DNA polymerase, forward and

reverse primers, dNTPs, and PCR buffer.

Perform PCR using a thermal cycler with optimized cycling conditions (annealing

temperature and extension time) for the specific primers.

Gel Electrophoresis and Purification:

Run the PCR product on an agarose gel to verify the size of the amplicon.

Excise the DNA band of the correct size and purify the DNA using a gel extraction kit.

Sanger Sequencing:

Send the purified PCR product for Sanger sequencing.

Analyze the resulting sequence data using appropriate software.

Whole Genome Sequencing (WGS) using Next-
Generation Sequencing (NGS)
WGS provides a comprehensive view of the entire rotavirus genome, enabling the detection of

recombination events across all 11 gene segments.

Materials:

Extracted viral dsRNA

cDNA synthesis kit

NGS library preparation kit (e.g., Nextera® XT)

NGS platform (e.g., Illumina MiSeq®)[2][3]

Bioinformatics analysis pipeline
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Protocol:

cDNA Synthesis: Synthesize cDNA from the extracted dsRNA.

Library Preparation:

Use a library preparation kit to fragment the cDNA, add sequencing adapters, and amplify

the library.

Sequencing:

Sequence the prepared library on an NGS platform according to the manufacturer's

instructions.

Data Analysis:

Perform quality control on the raw sequencing reads.

Assemble the genome sequences.

Proceed with the computational analysis for recombination events (see Section II).

II. Computational Analysis of Recombination
This section outlines the bioinformatics workflow for identifying and analyzing recombination

events from whole-genome sequence data.

Sequence Acquisition and Preparation
Sequence Retrieval: Download complete rotavirus A genome sequences from public

databases like NCBI's Virus Variation Resource.[4]

Data Curation: Remove laboratory-adapted strains and sequences with significant insertions

or low quality. Curate metadata including host, country, collection date, and genotype.[4]

Sequence Alignment: Align the sequences for each of the 11 gene segments separately

using a multiple sequence alignment tool like MUSCLE.[1][4]
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Recombination Detection
The use of multiple recombination detection methods is recommended to minimize false

positives.[4] Software packages like RDP4 integrate several algorithms.

Protocol using RDP4:

Load the aligned FASTA file for a specific gene segment into RDP4.

Select multiple detection methods such as RDP, GENECONV, BootScan, MaxChi,

Chimaera, SiScan, and 3Seq.[4]

Set a p-value cutoff (e.g., < 1.0 x 10-6) to identify significant recombination events.

A putative recombination event is considered well-supported if it is detected by at least six

different methods.[4]

Phylogenetic Analysis
Phylogenetic analysis helps to visualize the evolutionary relationships between sequences and

can provide evidence for recombination.

Protocol:

For a putative recombinant, separate the sequence into the "major parent" and "minor

parent" regions identified by the recombination detection software.

Construct separate phylogenetic trees for the major and minor parent regions, as well as for

the non-recombinant parental sequences, using software like MEGA or BEAST.[4]

Use a suitable evolutionary model (e.g., GTR + G + I) and assess branch support using

bootstrap analysis (1000 replicates).[2][5]

A change in the phylogenetic clustering of the recombinant sequence between the trees for

the different regions is strong evidence of a recombination event.

Data Presentation
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Table 1: Bioinformatics Tools for G2P Rotavirus
Recombination Analysis

Tool/Software Purpose Key Features Reference

NCBI Virus Variation Sequence Acquisition

Public repository of

viral genome

sequences.

[4]

MUSCLE Sequence Alignment

Fast and accurate

multiple sequence

alignment.

[2][4]

RDP4
Recombination

Detection

Integrates multiple

recombination

detection methods

(RDP, GENECONV,

BootScan, MaxChi,

Chimaera, SiScan,

3Seq).

[1][4]

SimPlot
Recombination

Detection

Similarity plot and

bootscanning

analysis.

[6][7]

MEGA Phylogenetic Analysis

Construction of

phylogenetic trees

(Maximum Likelihood,

Neighbor-Joining),

model selection.

[2][5]

BEAST Phylogenetic Analysis

Bayesian inference of

phylogeny and

molecular dating.

[4]
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Caption: Workflow for G2P Rotavirus Recombination Analysis.
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Multiple Detection Methods

Aligned Gene Segment Sequences

RDP4 Software

RDP Geneconv Bootscan MaxChi Chimaera SiScan 3Seq

P-value < 1.0 x 10^-6

Detected by >= 6 Methods

Putative Recombination Event
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Caption: Logic for Identifying Putative Recombination Events.

Conclusion
The analysis of G2P rotavirus recombination events requires a combination of molecular

biology techniques and robust bioinformatics pipelines. Whole-genome sequencing provides

the necessary resolution to detect both inter-genotypic and intra-genotypic recombination

events, which may be missed by traditional genotyping methods. The protocols and tools
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outlined in these application notes provide a framework for researchers to investigate the

genetic diversity and evolution of G2P rotaviruses, ultimately contributing to improved

surveillance and vaccine design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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